molecular formula C22H12Cl2N2O2 B2852890 (E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile CAS No. 899993-58-9

(E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile

Cat. No.: B2852890
CAS No.: 899993-58-9
M. Wt: 407.25
InChI Key: IULBYMWDUAHDHU-UKTHLTGXSA-N
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Description

(E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile is a complex organic compound that features a combination of furan, indole, and acrylonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the acrylonitrile moiety. The furan and indole components are introduced through subsequent coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.

    Material Science: Utilized in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of (E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile: shares similarities with other compounds containing furan, indole, and acrylonitrile moieties.

    This compound: can be compared to compounds like this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(1H-indole-3-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2N2O2/c23-14-5-7-17(19(24)10-14)21-8-6-15(28-21)9-13(11-25)22(27)18-12-26-20-4-2-1-3-16(18)20/h1-10,12,26H/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULBYMWDUAHDHU-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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